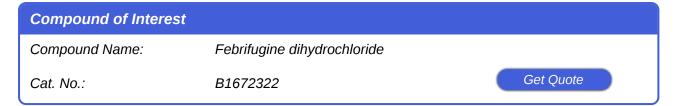


Febrifugine Dihydrochloride: A Quinazolinone Alkaloid with Diverse Therapeutic Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, and its dihydrochloride salt, have garnered significant scientific interest due to their potent biological activities.[1] Initially recognized for its traditional use in treating malaria, recent research has unveiled a broader therapeutic potential for **febrifugine dihydrochloride**, encompassing anticancer, anti-inflammatory, and antifibrotic properties.[2][3] This technical guide provides a comprehensive overview of **febrifugine dihydrochloride**, with a focus on its chemical characteristics, mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical Properties and Structure

Febrifugine is a quinazolinone alkaloid characterized by a quinazolinone ring linked to a piperidine moiety.[1] The dihydrochloride salt is a more stable and soluble form used in research.

• Chemical Name: 3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one dihydrochloride[4]



Molecular Formula: C16H21Cl2N3O3[5]

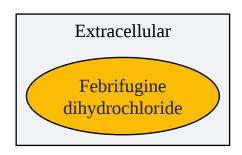
Molecular Weight: 374.26 g/mol

CAS Number: 32434-42-7[4]

Mechanism of Action: The Amino Acid Response Pathway

The primary mechanism of action of febrifugine and its derivatives is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.[6] This inhibition leads to an accumulation of uncharged tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response pathway.

Activation of the AAR pathway is mediated by the protein kinase General Control Nonderepressible 2 (GCN2). GCN2, upon sensing the accumulation of uncharged tRNA, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[7] This phosphorylation event leads to a global reduction in protein synthesis, thereby conserving cellular resources. However, it also selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid metabolism and stress adaptation.



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Quantitative Biological Data

The following tables summarize the in vitro efficacy and cytotoxicity, as well as the in vivo pharmacokinetic parameters of febrifugine and its dihydrochloride salt.



Table 1: In Vitro Efficacy of Febrifugine and Febrifugine Dihydrochloride

Target Organism/Cell Line	Assay	Compound	IC50 / EC50	Reference
Plasmodium falciparum (3D7 strain)	Antimalarial Activity	Febrifugine	EC50: 4.0 nM	[8]
Plasmodium falciparum	[³H]hypoxanthine uptake	Febrifugine	IC ₅₀ : 0.141 - 290 ng/mL	[3]
T24 (Bladder Cancer)	Proliferation	Febrifugine	IC50: 0.02 μM	[9]
SW780 (Bladder Cancer)	Proliferation	Febrifugine	IC50: 0.018 μM	[9]
Leishmania donovani (promastigotes)	Antileishmanial Activity	Febrifugine Dihydrochloride	IC50: 7.16 ± 1.39 nM	[10]

Table 2: In Vitro Cytotoxicity of Febrifugine and Febrifugine Dihydrochloride



Cell Line	Assay	Compound	CC ₅₀	Reference
Mammalian Neuronal (NG108)	Cytotoxicity	Febrifugine	Selectivity Index: >1,000	[3]
Mammalian Macrophage (J744)	Cytotoxicity	Febrifugine	Selectivity Index: 50-100x less sensitive than parasites	[3]
Mammalian Cells	Cytotoxicity	Febrifugine Dihydrochloride	CC50: 451 ± 12.73 nM	[10]
WPMY-1 (Healthy Prostate)	Resazurin Assay	Febrifugine	Active, but not selectively toxic	[11]
PC-3 (Prostate Cancer)	Resazurin Assay	Febrifugine	Active, but not selectively toxic	[11]

Table 3: Pharmacokinetic Parameters of Febrifugine in Rats

Administrat ion Route	Dose	T ₁ / ₂ (h)	AUC₀-t (ng·h/mL)	CL (L/kg·h)	Reference
Intravenous	1 mg/kg	3.2 ± 1.6	1607.5 ± 334.1	1.2 ± 0.2	[9]
Oral	5 mg/kg	2.6 ± 0.5	2208.6 ± 253.1	2.6 ± 0.3	[9]

Experimental Protocols

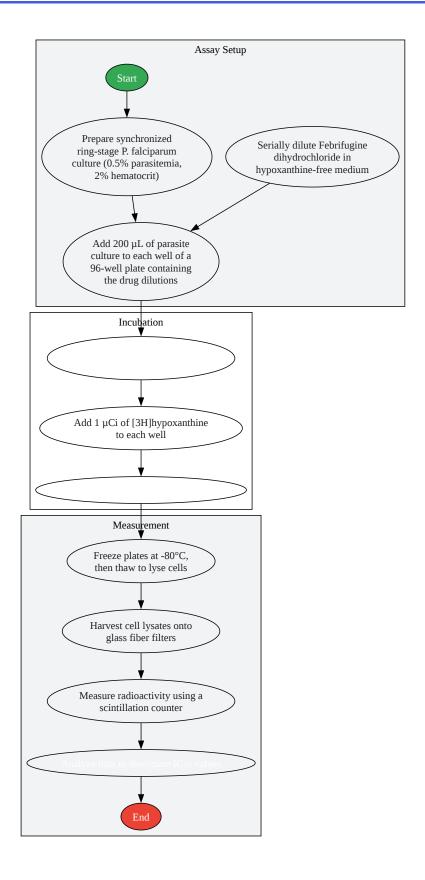
This section provides detailed methodologies for key experiments commonly employed in the study of **febrifugine dihydrochloride**.



In Vitro Antimalarial Susceptibility Assay ([3H]hypoxanthine Incorporation)

This assay measures the inhibition of Plasmodium falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's DNA.





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Protocol:



- Parasite Culture: Synchronized ring-stage P. falciparum parasites are cultured in hypoxanthine-free complete medium to a parasitemia of 0.5% and a hematocrit of 2%.[5]
- Drug Dilution: **Febrifugine dihydrochloride** is serially diluted in hypoxanthine-free complete medium.
- Plating: 200 μL of the parasite culture is added to each well of a 96-well microtiter plate containing the drug dilutions.
- Initial Incubation: The plates are incubated for 24 hours at 37°C in a standard gas environment (5% CO₂, 5% O₂, 90% N₂).[5]
- Radiolabeling: 1 μCi of [3H]hypoxanthine is added to each well.[5]
- Final Incubation: The plates are incubated for an additional 48 hours under the same conditions.[5]
- Harvesting: The plates are frozen at -80°C and then thawed to lyse the cells. The cell lysates are harvested onto glass fiber filters.[5]
- Measurement: The radioactivity on the filters is measured using a scintillation counter.[11]
- Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Cytotoxicity Assay (Resazurin-Based)

This assay assesses the cytotoxicity of a compound by measuring the metabolic activity of cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of febrifugine
 dihydrochloride and incubate for a desired exposure period (e.g., 48 or 72 hours).[9]



- Resazurin Addition: Add resazurin solution (final concentration typically 0.15 mg/mL) to each well.[9]
- Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[9]
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[9]
- Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viable cells against the compound concentration.

In Vivo Antimalarial Efficacy Study in Mice

This protocol describes the evaluation of the in vivo antimalarial activity of **febrifugine dihydrochloride** in a mouse model of malaria.

Protocol:

- Animal Model: Use BALB/c or ICR mice.[3][10]
- Infection: Infect the mice with Plasmodium berghei or another suitable rodent malaria parasite.
- Drug Administration: Administer **febrifugine dihydrochloride** orally or via another desired route at various dosages. For oral administration, the compound can be dissolved in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] A typical oral dose for antimalarial efficacy in mice is 1 mg/kg/day.[12]
- Monitoring: Monitor parasitemia daily by preparing thin blood smears from the tail vein and staining with Giemsa.
- Endpoint: The primary endpoints are the reduction in parasitemia and the survival of the mice.

Conclusion

Febrifugine dihydrochloride is a quinazolinone alkaloid with a well-defined mechanism of action involving the inhibition of prolyl-tRNA synthetase and the subsequent activation of the



Amino Acid Response pathway. Its potent in vitro and in vivo activities against various pathogens and cancer cell lines, coupled with a growing understanding of its pharmacology, position it as a promising lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at harnessing the full therapeutic potential of this multifaceted molecule.

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